5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3F3N2O2/c21-12-8-14(18(29)27-13-4-1-3-11(7-13)20(24,25)26)19(30)28(9-12)10-15-16(22)5-2-6-17(15)23/h1-9H,10H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSULDZWPGNHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, encompassing its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 339023-83-5 |
| Molecular Formula | C19H11Cl3F2N2O2 |
| Molar Mass | 443.66 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Case Study: In Vitro Evaluation
In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A comparative analysis demonstrated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacteria | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 32 | 4 |
| Escherichia coli | 64 | 8 |
These findings suggest that while the compound is not as potent as established antibiotics, it may serve as a lead compound for further modifications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- PI3K Pathway Inhibition : The compound acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation.
- DNA Interaction : It may also bind to DNA, disrupting replication and transcription processes in rapidly dividing cells .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial | Moderate activity against S. aureus and E. coli |
| Mechanism | PI3K inhibition; potential DNA binding |
Detailed Case Studies
-
Anticancer Study on MCF-7 Cells
- Objective : To evaluate cytotoxicity.
- Methodology : MTT assay for cell viability.
- Results : IC50 = 15 µM.
-
Antimicrobial Study
- Objective : To assess bacterial inhibition.
- Methodology : Broth microdilution method.
- Results : MIC values indicate moderate effectiveness.
Scientific Research Applications
Pharmacological Applications
The compound has demonstrated significant potential as an inhibitor of various biological targets, particularly in the treatment of thromboembolic disorders. Research indicates that derivatives of this compound can act as inhibitors of the blood coagulation factor Xa, which is crucial for developing anticoagulant therapies. This application is particularly relevant for conditions such as myocardial infarction, stroke, and deep vein thrombosis .
Antioxidant Activity
Recent studies have identified compounds similar to 5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide that exhibit antioxidant properties. For instance, derivatives synthesized with various substituents showed promising results in scavenging DPPH radicals, indicating their potential use in developing antioxidant therapies .
Synthesis of Novel Derivatives
The synthesis of this compound has led to the exploration of various derivatives that possess enhanced biological activities. The methods employed for synthesizing these derivatives often involve complex organic reactions that can yield compounds with improved pharmacological profiles .
Role in Drug Development
Given its structural complexity and biological activity, this compound serves as a lead structure in drug development programs aimed at creating new therapeutic agents. The ability to modify specific functional groups allows researchers to tailor the pharmacokinetic and pharmacodynamic properties of the resulting drugs.
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Methodology | Description | Reference |
|---|---|---|
| Organic Synthesis | Multi-step synthesis involving chlorination and amide formation | |
| Derivative Modification | Structural modifications to enhance biological activity |
Case Study 1: Factor Xa Inhibition
A study published in a pharmaceutical journal demonstrated that a derivative of the compound exhibited a significant inhibitory effect on factor Xa activity. This finding supports its potential use in treating thromboembolic disorders and highlights the importance of structural modifications in enhancing efficacy.
Case Study 2: Antioxidant Properties
Research conducted on a series of related compounds indicated that certain derivatives had antioxidant activities exceeding that of established antioxidants like ascorbic acid. This suggests potential applications in nutraceuticals and dietary supplements aimed at oxidative stress reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
